2-(1H-Indol-6-yl)benzoic acid
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Overview
Description
2-(1H-Indol-6-yl)benzoic acid is a compound that features both an indole and a benzoic acid moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . The benzoic acid group is a simple aromatic carboxylic acid, commonly used in organic synthesis and as a precursor to various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-6-yl)benzoic acid typically involves the construction of the indole ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-Indol-6-yl)benzoic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-6-yl)benzoic acid depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Benzoic acid: A simple aromatic carboxylic acid used in food preservation and organic synthesis.
Uniqueness
2-(1H-Indol-6-yl)benzoic acid is unique due to the combination of the indole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(1H-indol-6-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-4-2-1-3-12(13)11-6-5-10-7-8-16-14(10)9-11/h1-9,16H,(H,17,18) |
InChI Key |
FYAGZUXDKLHYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C=CN3)C(=O)O |
Origin of Product |
United States |
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